![molecular formula C12H16O5 B1310624 Methyl 2-(3,4,5-trimethoxyphenyl)acetate CAS No. 2989-06-2](/img/structure/B1310624.png)
Methyl 2-(3,4,5-trimethoxyphenyl)acetate
Overview
Description
Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a chemical compound with the molecular formula C12H16O5 . It is related to a variety of biologically active molecules found in natural products or synthetic compounds .
Molecular Structure Analysis
The molecular structure of Methyl 2-(3,4,5-trimethoxyphenyl)acetate consists of a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules . It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 3 ethers (aromatic) .Scientific Research Applications
Anticancer Research
This compound has been evaluated for its anticancer properties . For instance, it has been used in the synthesis of new antitubulin agents and tested for antiproliferative activities against different cancer cell lines such as L1210, CEM, and HeLa .
Antifungal Activity
Derivatives of Methyl 2-(3,4,5-trimethoxyphenyl)acetate have been synthesized and assessed for their antifungal activities . This includes a series of new compounds with the trimethoxyphenyl functional group integrated into 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .
Enzyme Inhibition
The compound has been involved in studies related to enzyme inhibition. It has shown potential in inhibiting Taq polymerase and telomerase , as well as down-regulating ERK2 protein and inhibiting ERKs phosphorylation .
Synthesis of Novel Derivatives
Methyl 2-(3,4,5-trimethoxyphenyl)acetate is used as a precursor in the synthesis of novel derivatives that are then evaluated for various biological activities. For example, it has been used to prepare 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives with potential anticancer activity .
properties
IUPAC Name |
methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-14-9-5-8(7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAJUPIDFDTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455483 | |
Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
CAS RN |
2989-06-2 | |
Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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